Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate
Overview
Description
Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate is an organic compound with a complex structure that includes a bromophenyl group, a methanesulfonyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate typically involves multiple steps. One common method includes the following steps:
Sulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can facilitate binding to hydrophobic pockets, while the methanesulfonyl group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate can be compared with similar compounds such as:
Ethyl 4-(4-chlorophenyl)-2-methanesulfonyl-2-methylbutanoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
Ethyl 4-(4-fluorophenyl)-2-methanesulfonyl-2-methylbutanoate: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
Ethyl 4-(4-iodophenyl)-2-methanesulfonyl-2-methylbutanoate: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-methyl-2-methylsulfonylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO4S/c1-4-19-13(16)14(2,20(3,17)18)10-9-11-5-7-12(15)8-6-11/h5-8H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOAQFZSYPMSKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCC1=CC=C(C=C1)Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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